![molecular formula C16H10F3N3O7S2 B3040610 2-{2-[2,6-Dinitro-4-(trifluoromethyl)phenoxy]-5-nitrophenyl}-1,3-dithiolane CAS No. 219767-12-1](/img/structure/B3040610.png)
2-{2-[2,6-Dinitro-4-(trifluoromethyl)phenoxy]-5-nitrophenyl}-1,3-dithiolane
Descripción general
Descripción
2-{2-[2,6-Dinitro-4-(trifluoromethyl)phenoxy]-5-nitrophenyl}-1,3-dithiolane is a complex organic compound known for its unique chemical structure and properties This compound features a dithiolane ring attached to a phenyl group substituted with nitro and trifluoromethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[2,6-Dinitro-4-(trifluoromethyl)phenoxy]-5-nitrophenyl}-1,3-dithiolane typically involves multi-step organic reactions. One common method includes the reaction of 2,6-dinitro-4-(trifluoromethyl)phenol with 2,5-dinitrophenylthiol under specific conditions to form the desired dithiolane compound. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
2-{2-[2,6-Dinitro-4-(trifluoromethyl)phenoxy]-5-nitrophenyl}-1,3-dithiolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The phenoxy and nitro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amino derivatives. Substitution reactions can lead to various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
2-{2-[2,6-Dinitro-4-(trifluoromethyl)phenoxy]-5-nitrophenyl}-1,3-dithiolane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical processes
Mecanismo De Acción
The mechanism of action of 2-{2-[2,6-Dinitro-4-(trifluoromethyl)phenoxy]-5-nitrophenyl}-1,3-dithiolane involves its interaction with specific molecular targets. The nitro and trifluoromethyl groups can participate in electron transfer processes, affecting various biochemical pathways. The compound’s dithiolane ring may also interact with thiol-containing enzymes, potentially inhibiting their activity .
Comparación Con Compuestos Similares
Similar Compounds
- 2,6-Dinitro-4-(trifluoromethyl)phenol
- 2,6-Dinitro-4-(trifluoromethyl)aniline
- 2,6-Dinitro-4-(trifluoromethyl)phenylphosphonic acid monobutyl ester
Uniqueness
2-{2-[2,6-Dinitro-4-(trifluoromethyl)phenoxy]-5-nitrophenyl}-1,3-dithiolane is unique due to its combination of a dithiolane ring with nitro and trifluoromethyl-substituted phenyl groups.
Propiedades
IUPAC Name |
2-[2-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-5-nitrophenyl]-1,3-dithiolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3N3O7S2/c17-16(18,19)8-5-11(21(25)26)14(12(6-8)22(27)28)29-13-2-1-9(20(23)24)7-10(13)15-30-3-4-31-15/h1-2,5-7,15H,3-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMDCPCAFUYDYGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(S1)C2=C(C=CC(=C2)[N+](=O)[O-])OC3=C(C=C(C=C3[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3N3O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


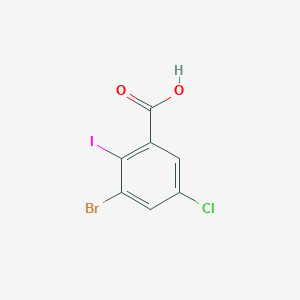

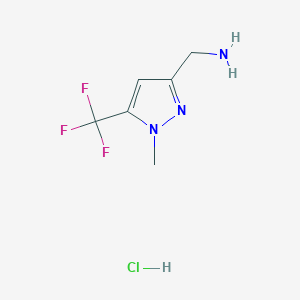
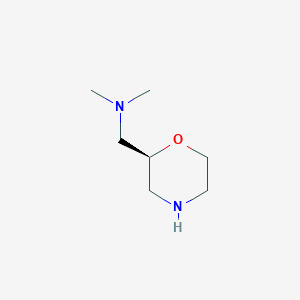
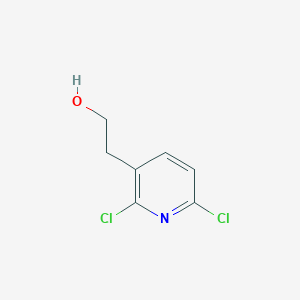


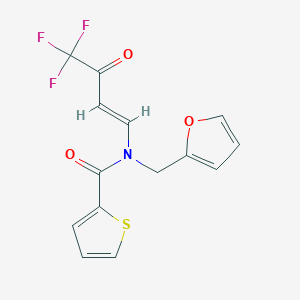
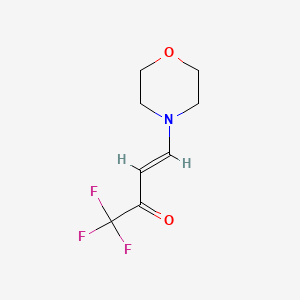
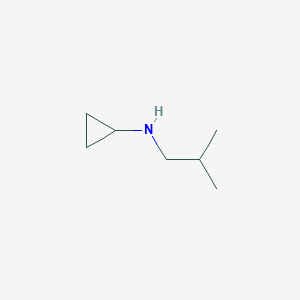
![tert-Butyl N-(2-[(4,4,4-trifluoro-3-oxobut-1-enyl)amino]ethyl)carbamate](/img/structure/B3040546.png)
![4-[3,5-Di(trifluoromethyl)anilino]-1,1,1-trifluorobut-3-en-2-one](/img/structure/B3040547.png)
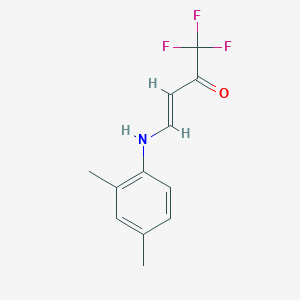
![2-{[4-(Trifluoromethoxy)phenoxy]methyl}oxirane](/img/structure/B3040550.png)
